molecular formula C18H15Cl2N3O B11508555 N-[(3,4-dichlorobenzyl)oxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine

N-[(3,4-dichlorobenzyl)oxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine

Cat. No.: B11508555
M. Wt: 360.2 g/mol
InChI Key: WYWYOMWDWVMSCO-UHFFFAOYSA-N
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Description

N-[(3,4-dichlorobenzyl)oxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine is a chemical compound that belongs to the benzodiazepine family Benzodiazepines are known for their wide range of applications, particularly in medicine, due to their sedative, anxiolytic, and muscle relaxant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dichlorobenzyl)oxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine typically involves multiple steps. One common method includes the reaction of 2,4-dimethyl-3H-1,5-benzodiazepin-3-one with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dichlorobenzyl)oxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzodiazepines.

Scientific Research Applications

N-[(3,4-dichlorobenzyl)oxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on neurotransmitter receptors and ion channels.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,4-dichlorobenzyl)oxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. Additionally, it may interact with other ion channels and neurotransmitter systems, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

N-[(3,4-dichlorobenzyl)oxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines

Properties

Molecular Formula

C18H15Cl2N3O

Molecular Weight

360.2 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methoxy]-2,4-dimethyl-1,5-benzodiazepin-3-imine

InChI

InChI=1S/C18H15Cl2N3O/c1-11-18(12(2)22-17-6-4-3-5-16(17)21-11)23-24-10-13-7-8-14(19)15(20)9-13/h3-9H,10H2,1-2H3

InChI Key

WYWYOMWDWVMSCO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C(C1=NOCC3=CC(=C(C=C3)Cl)Cl)C

Origin of Product

United States

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